molecular formula C13H10Cl2N2O B074380 1,3-Bis(4-chlorophenyl)urea CAS No. 1219-99-4

1,3-Bis(4-chlorophenyl)urea

Cat. No.: B074380
CAS No.: 1219-99-4
M. Wt: 281.13 g/mol
InChI Key: ZNQCSLYENQIUMJ-UHFFFAOYSA-N
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Description

4,4'-dichlorocarbanilide is a phenylurea that is urea in which one of the hydrogens of each amino group is replaced by a 4-chlorophenyl group. It is a member of phenylureas and a member of monochlorobenzenes.

Scientific Research Applications

  • Cancer Treatment : Symmetrical N,N'-diarylureas, including 1,3-bis(3,4-dichlorophenyl)-urea, were found to activate the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation. Non-symmetrical hybrid ureas combining hydrophobic and polar moieties showed good bioactivities and potential as anti-cancer agents (Denoyelle et al., 2012).

  • Chemical Synthesis : A new synthesis method for N,N′-bis(4-chlorophenyl) urea was developed, yielding a high 93% yield of the compound, which indicates its significance in chemical production (Zhu Hui, 2007).

  • Nonlinear Optical Properties : Bis-chalcone derivatives, including 1,5-[di(4-chlorophenyl)]penta-1,4-dien-3-one, were synthesized and studied for their nonlinear optical properties. These compounds showed significant potential for applications in optical limiting materials due to two-photon absorption phenomenon (Shettigar et al., 2006).

  • Supramolecular Structures : 1,3-Bis(m-cyanophenyl)urea, a related compound, was shown to form various polymorphs and cocrystals, indicating its utility in the assembly of supramolecular structures like gels, capsules, and crystals (Capacci-Daniel et al., 2015).

  • Insecticide Development : 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and similar compounds were evaluated as new insecticides that interfere with cuticle deposition in insects, demonstrating a novel mode of action and potential as safe insecticides for various species (Mulder & Gijswijt, 1973).

  • Chemical Reactions : The reaction of sym-dichloro-bis(2,4,6-trichlorophenyl) urea with dimethyl sulfoxide was studied, revealing a variety of products and proposing a homolytic mechanism for the reaction (Owens et al., 1976).

Mechanism of Action

While the specific mechanism of action for 1,3-Bis(4-chlorophenyl)urea is not mentioned in the search results, urea derivatives have been cited in various roles in medicinal chemistry, such as antimalarial agents, cardiac-specific myosin activators, anaplastic lymphoma kinase inhibitors, tyrosine and Raf kinase inhibitors, and soluble epoxide hydrolase inhibitors for the treatment of diabetes, hypertension, stroke, and inflammatory diseases .

Safety and Hazards

This compound can cause skin irritation and serious eye irritation . Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Properties

IUPAC Name

1,3-bis(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQCSLYENQIUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153436
Record name 4,4'-Dichlorocarbanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219-99-4
Record name 4,4'-Dichlorocarbanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001219994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1219-99-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12979
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichlorocarbanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis(4-chlorophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 4,4'-DICHLOROCARBANILIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What analytical methods are used to detect 1,3-Bis(4-chlorophenyl)urea in water samples?

A: The research article describes the use of solid-phase micro-extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (SPME-HPLC-MS/MS) for the detection and quantification of this compound in various water samples. [] This method was chosen for its sensitivity, speed, and environmentally friendly approach. The researchers optimized several parameters of the SPME-HPLC-MS/MS method, including extraction time, desorption time, and sample pH, to achieve high recovery rates and low detection limits for this compound and other related compounds.

Q2: What is the environmental relevance of this compound?

A: this compound is identified as a transformation product of Triclocarban, an antimicrobial agent found in various consumer products. [] The presence of this compound in water samples, including tap water, treated drinking water, and river water, highlights its potential as an environmental contaminant.

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